2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-23(11-14-5-3-2-4-6-14)12-18(24)22-19-21-17(13-25-19)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJBUQLARJTPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The molecular formula is , and it features both benzyl and chlorophenyl moieties that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing thiazole rings can inhibit the growth of various bacterial strains. The presence of the 4-chlorophenyl group in our compound enhances its antibacterial efficacy compared to other thiazole derivatives .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Thiazole-based compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of anti-apoptotic proteins like Bcl-2. In vitro studies indicated that derivatives similar to our compound showed IC50 values in the low micromolar range against several cancer cell lines .
Anticonvulsant Activity
Some thiazole derivatives have demonstrated anticonvulsant effects in animal models. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the thiazole ring can enhance anticonvulsant potency .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly against targets involved in cancer proliferation and microbial resistance.
- Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that thiazoles can modulate oxidative stress within cells, contributing to their anticancer effects.
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives highlighted the importance of the substituent groups on the thiazole ring for enhancing anticancer activity. Compounds with electron-donating groups showed improved efficacy against various cancer cell lines .
- Bacterial Resistance : Another investigation focused on the antibacterial properties of thiazole compounds against resistant strains of bacteria, demonstrating that modifications could lead to enhanced activity against pathogens like MRSA .
Data Tables
Comparison with Similar Compounds
Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
